N-(4-butylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(4-butylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27N3O3S2 and its molecular weight is 481.63. The purity is usually 95%.
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Biological Activity
N-(4-butylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 686772-20-3) is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure incorporates a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
Component | Description |
---|---|
Butylphenyl group | Enhances lipophilicity and may influence cellular uptake. |
Methoxyphenyl group | Potentially modulates interactions with biological targets. |
Thieno[3,2-d]pyrimidine core | Known for its role in various biological activities including anticancer properties. |
Sulfanyl linkage | May enhance reactivity and binding to target proteins. |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity
- Inhibition of Enzymatic Activity
- Antioxidant Properties
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the same structural class:
- Study 1 : A recent screening of thieno[3,2-d]pyrimidine derivatives revealed that modifications to the phenyl rings significantly influenced their anticancer efficacy against breast cancer cell lines. The lead compound demonstrated an IC50 value comparable to established chemotherapeutics .
- Study 2 : Another investigation focused on the inhibition of AChE by related compounds showed that structural variations could lead to enhanced inhibitory effects, suggesting that this compound might be optimized for better activity .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Interaction : The sulfanyl group may facilitate binding to target enzymes through nucleophilic interactions.
- Cellular Uptake : The butylphenyl group enhances lipophilicity, potentially improving cellular penetration and bioavailability.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S2/c1-3-4-7-17-10-12-18(13-11-17)26-22(29)16-33-25-27-19-14-15-32-23(19)24(30)28(25)20-8-5-6-9-21(20)31-2/h5-6,8-13H,3-4,7,14-16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFHFQAWFSHRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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